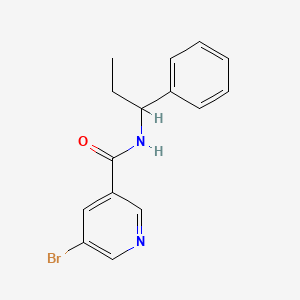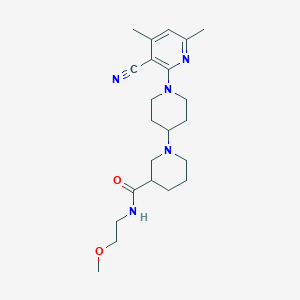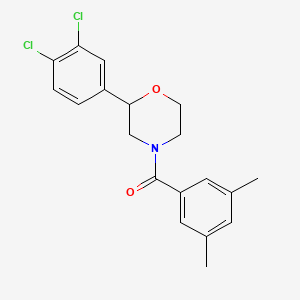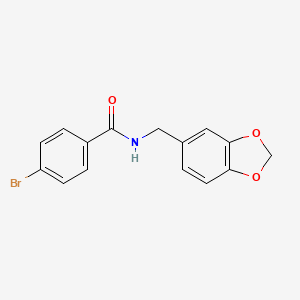
N~4~-(5-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-(5-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine, also known as Lapatinib, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It is used for the treatment of breast cancer, which overexpresses HER2. Lapatinib is a tyrosine kinase inhibitor, which means it blocks the activity of enzymes that promote cell growth and division.
作用機序
N~4~-(5-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine works by inhibiting the activity of EGFR and HER2. These receptors are overexpressed in breast cancer cells, which leads to uncontrolled cell growth and division. By blocking the activity of these receptors, this compound can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and block the activation of downstream signaling pathways that promote cell growth and division.
実験室実験の利点と制限
N~4~-(5-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer. It is also highly specific for EGFR and HER2, which reduces the risk of off-target effects. However, this compound has some limitations as well. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays. Additionally, its potency can vary depending on the cell line and experimental conditions.
将来の方向性
There are several future directions for research on N~4~-(5-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, there is ongoing research into the use of this compound in combination with other chemotherapeutic agents to improve its efficacy in the treatment of cancer.
合成法
N~4~-(5-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-4-nitroaniline with 2-chloro-5-methylbenzoic acid to form 2-(2-chloro-5-methylphenylamino)-4-nitrobenzoic acid. This intermediate is then reduced to 2-(2-chloro-5-methylphenylamino)-4-aminobenzoic acid, which is further reacted with 6-methyl-2-chloro-4-(3-methylaminopropylamino) pyrimidine to form this compound.
科学的研究の応用
N~4~-(5-chloro-2-methylphenyl)-6-methyl-2,4-pyrimidinediamine has been extensively studied for its efficacy in the treatment of breast cancer. It has been shown to be effective in combination with other chemotherapeutic agents, such as capecitabine and trastuzumab. This compound has also been studied for its potential use in the treatment of other types of cancer, such as lung cancer and glioblastoma.
特性
IUPAC Name |
4-N-(5-chloro-2-methylphenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-7-3-4-9(13)6-10(7)16-11-5-8(2)15-12(14)17-11/h3-6H,1-2H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHBZVSYJZSHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=C2)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5317060.png)
![N-[1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5317066.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5317073.png)
![N-[(2-chloropyridin-3-yl)methyl]-N-methyl-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5317090.png)
![4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5317095.png)

![methyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5317106.png)
![5-{4-[3-(4-sec-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317110.png)

![7-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5317126.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B5317151.png)
![1-(cyclopent-2-en-1-ylacetyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5317157.png)
